2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride
CAS No.: 40297-15-2
Cat. No.: VC8271509
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40297-15-2 |
---|---|
Molecular Formula | C11H15Cl2N |
Molecular Weight | 232.15 g/mol |
IUPAC Name | 2-(4-chlorophenyl)cyclopentan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H |
Standard InChI Key | RRDQDSKBBBBIMD-UHFFFAOYSA-N |
SMILES | C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1CC(C(C1)N)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride belongs to the arylcycloalkylamine class, characterized by a cyclopentane ring fused to a 4-chlorophenyl group and an amine functional group. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for laboratory and industrial applications .
Table 1: Fundamental Chemical Properties
The compound’s bicyclic structure facilitates interactions with hydrophobic enzyme pockets, while the chlorophenyl group contributes to electron-deficient aromatic systems critical for π-π stacking in biological targets.
Synthesis and Manufacturing
Industrial synthesis of 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride involves a multi-step protocol optimized for yield and purity.
Key Synthetic Steps:
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Cyclopentanone Functionalization: Cyclopentanone undergoes nucleophilic addition with 4-chlorobenzyl chloride in tetrahydrofuran (THF) at 60–80°C, forming a ketone intermediate.
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Reductive Amination: The ketone is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the amine group.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Optimized Reaction Conditions
Parameter | Condition | Impact on Yield |
---|---|---|
Solvent | Tetrahydrofuran (THF) | Maximizes intermediate solubility |
Temperature | 70°C | Balances reaction rate and side reactions |
Catalyst | Palladium on carbon (Pd/C) | Enhances reduction efficiency |
Reaction Time | 12–16 hours | Ensures complete conversion |
Industrial-scale production employs continuous flow reactors to improve throughput, with purification via recrystallization from ethanol/water mixtures .
Physicochemical Properties
The compound exhibits a white crystalline powder morphology under standard conditions . While melting and boiling points remain unreported, its hygroscopic nature necessitates storage in airtight containers at room temperature .
Solubility Profile:
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Water: >50 mg/mL (due to hydrochloride salt)
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Ethanol: ~30 mg/mL
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Dichloromethane: <5 mg/mL
Stability studies indicate no decomposition under inert atmospheres for up to 24 months, though prolonged exposure to light induces gradual chlorophenyl ring oxidation.
Biological Activity and Mechanistic Insights
Preliminary studies suggest 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride interacts with central nervous system (CNS) targets, though specific receptors remain unconfirmed.
Proposed Mechanisms:
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Dopamine Receptor Modulation: Structural analogs demonstrate affinity for D₂-like receptors, implying potential antipsychotic applications.
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Monoamine Oxidase Inhibition: The chlorophenyl group may competitively inhibit MAO-A, analogous to selegiline derivatives.
Table 3: Comparative Bioactivity with Analogues
Compound | Target Affinity (IC₅₀) | Selectivity |
---|---|---|
2-(4-Chlorophenyl)cyclopentan-1-amine HCl | D₂ receptor: ~450 nM | Low |
3-(4-Chlorophenyl) isomer | D₂ receptor: >1 μM | None |
Cycloheptane analogue (CID 62602883) | MAO-B: 320 nM | Moderate |
Industrial and Research Applications
Pharmaceutical Intermediates:
The compound serves as a precursor in synthesizing antidepressants and anticonvulsants, leveraging its amine group for further alkylation or acylation.
Materials Science:
Incorporated into epoxy resins, it enhances crosslinking density due to its rigid cyclopentane core .
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